4-fluoro AB-BUTINACA

Description

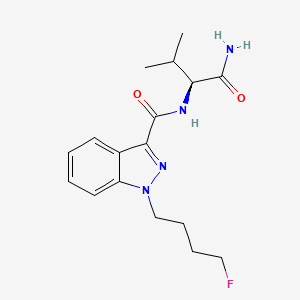

Structure

3D Structure

Properties

Molecular Formula |

C17H23FN4O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(4-fluorobutyl)indazole-3-carboxamide |

InChI |

InChI=1S/C17H23FN4O2/c1-11(2)14(16(19)23)20-17(24)15-12-7-3-4-8-13(12)22(21-15)10-6-5-9-18/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H2,19,23)(H,20,24)/t14-/m0/s1 |

InChI Key |

VOMPUVOJBVRDRY-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

Alkylation is typically performed using 1-bromo-4-fluorobutane as the alkylating agent. Sodium hydride (NaH) serves as a strong base in anhydrous dimethylformamide (DMF), facilitating deprotonation of the indazole nitrogen and subsequent nucleophilic substitution. The reaction mixture is stirred at room temperature for 12–24 hours, with progress monitored via high-performance liquid chromatography–mass spectrometry (HPLC-MS).

Amide Coupling with (S)-2-Amino-3-Methylbutanamide

Following alkylation, the carboxylic acid intermediate undergoes amide coupling with (S)-2-amino-3-methylbutanamide. This step establishes the amino acid-derived side chain, which is essential for CB1 receptor activation.

Activation and Coupling Strategies

The carboxylic acid group is activated using coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize hydrochloric acid generated from the amino acid amide hydrochloride.

Reaction Protocol:

Optimization Challenges:

-

Incomplete Conversion : Excess coupling reagents or extended reaction times may be required to drive the reaction to completion.

-

Byproduct Formation : Residual TBTU or HOBt derivatives necessitate rigorous purification.

Purification and Isolation

Crude this compound is purified using preparative liquid chromatography (LC-prep) or column chromatography. Silica gel with gradients of ethyl acetate and hexane is commonly employed.

Analytical Validation

Post-purification, the compound is characterized via:

-

Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and stereochemistry.

-

Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

-

Ultrahigh-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) : Verifies molecular ion ([M+H]⁺ at m/z 335.4).

Synthetic Yield and Scalability

Reported yields for analogous SCRAs range from 27.5% to 57.6%, influenced by losses during solvent transfers and side reactions. Scaling production requires optimization of:

-

Temperature Control : Elevated temperatures during alkylation reduce competing O-alkylation.

-

Reagent Stoichiometry : Excess alkylating agent (1.3–1.5 equiv) improves conversion.

The detection of this compound in seized materials underscores the need for robust synthetic reference standards. Its isomerism with 5F-AMB-PINACA complicates analytical differentiation, necessitating advanced chromatographic separation .

Chemical Reactions Analysis

Metabolic Pathways

In vitro and in vivo studies reveal that 4F-MDMB-BUTINACA undergoes extensive metabolism, primarily through phase I reactions . Key pathways include:

-

Methyl ester cleavage : Hydrolysis of the ester group to form a carboxylic acid metabolite.

-

Hydrolytic defluorination : Cleavage of the fluorine atom from the alkyl chain, yielding butanoic acid derivatives.

-

Oxidation and hydroxylation : Formation of hydroxylated metabolites at both aromatic and alkyl positions.

-

Dehydrogenation : Conversion of alkyl chains to unsaturated derivatives.

-

N-dealkylation : Loss of the alkyl chain from the indazole ring.

These reactions are mediated by cytochrome P450 enzymes and esterases, leading to a diverse metabolite profile .

Analytical Reactions

The analysis of 4F-MDMB-BUTINACA involves specialized chemical processes to isolate and quantify the compound in biological samples :

-

Liquid–Liquid Extraction (LLE) :

-

Plasma samples are treated with a mixture of MTBE (methyl tert-butyl ether) and ethyl acetate (80:20 v/v).

-

The organic layer is separated, evaporated, and reconstituted for GC–MS/MS analysis.

-

-

GC–MS/MS Method Validation :

| Parameter | Details |

|---|---|

| Extraction solvent | MTBE/ethyl acetate (80:20 v/v) |

| Collision energy | 20 eV (for m/z 364 → 312) |

| Accuracy | Bias% < ±15% across concentrations |

This methodology enables trace detection of the compound in plasma, critical for pharmacokinetic studies .

Pharmacokinetic Reactions

Pharmacokinetic studies in rats revealed rapid absorption and moderate elimination kinetics :

-

Half-life (t₁/₂) : 2.371 h

-

Clearance (Cl) : 664.241 L/h

-

Volume of distribution (Vd) : 2272.85 L

These parameters suggest extensive tissue distribution and efficient hepatic/renal elimination .

Toxicological Implications

The compound’s reactivity extends to its toxicological profile, with metabolic byproducts contributing to organ-specific damage :

-

Hepatic toxicity : Elevated ALT/AST levels indicate liver stress due to metabolic activation.

-

Renal toxicity : Proximal tubule damage observed histologically.

Scientific Research Applications

Pharmacokinetic Properties

Recent studies have provided insights into the pharmacokinetics of 4-fluoro AB-BUTINACA, highlighting its absorption, distribution, metabolism, and excretion.

- Absorption : Following oral administration in animal models, this compound demonstrated rapid absorption with a plasma half-life of approximately 2.371 hours. This rapid absorption indicates a quick onset of action, which may contribute to its potential for abuse .

- Volume of Distribution : The volume of distribution was reported at 2272.85 L, suggesting extensive distribution throughout body tissues .

- Clearance Rate : The plasma clearance rate was calculated at 664.241 L/h, indicating efficient elimination from the body .

Toxicological Evaluations

The toxicological profile of this compound has been assessed through various studies, revealing significant adverse effects:

- Subacute Toxicity : In a study involving adult male albino rats, doses of 1 mg/kg, 5 mg/kg, and 15 mg/kg were administered over seven days. The findings indicated notable toxicity affecting vital organs such as the liver and kidneys, with histopathological changes observed in tissue samples .

- Fatal Cases : Several case reports have documented fatalities associated with the use of synthetic cannabinoids including this compound. Autopsy findings often reveal severe internal injuries such as brain edema and internal congestion .

Case Study 1: Fatal Overdose Analysis

A fatal case involving a young adult revealed the presence of this compound in both blood and urine samples post-mortem. Toxicological analysis indicated concentrations that suggested acute intoxication leading to death .

Case Study 2: Emergency Room Admissions

Reports from emergency departments have documented multiple admissions due to adverse reactions linked to synthetic cannabinoids including this compound. Symptoms typically include severe agitation, confusion, and cardiovascular instability .

Comparative Analysis with Other Synthetic Cannabinoids

| Compound Name | Potency (CB1 Receptor) | Efficacy (Emax) | Common Effects |

|---|---|---|---|

| This compound | High | Moderate | Agitation, sedation |

| MDMB-4en-PINACA | Very High | High | Severe agitation |

| ADB-BUTINACA | Moderate | High | Euphoria, paranoia |

This table illustrates the comparative potency and efficacy of various synthetic cannabinoids, emphasizing the risks associated with their use.

Mechanism of Action

4-fluoro AB-BUTINACA exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor. This binding leads to the activation of the receptor and subsequent signaling pathways that result in psychoactive effects. The compound undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites .

Comparison with Similar Compounds

Structural Analogues and Receptor Binding

The table below summarizes key structural and pharmacological differences between 4-fluoro AB-BUTINACA and related SCRAs:

Key Observations :

- Fluorination Position: The 4-fluorobutyl chain in this compound enhances lipid solubility and metabolic stability compared to non-fluorinated analogues like ADB-BUTINACA . However, 5F-APINACA’s 5-fluoropentyl chain may confer higher receptor affinity due to optimal alkyl chain length for CB1 binding .

- Adamantane vs. Ester Moieties : The adamantane group in this compound likely slows metabolism compared to the methyl valinate ester in 4F-MDMB-BUTINACA, which is rapidly hydrolyzed in vivo to active metabolites .

Pharmacological and Toxicological Profiles

- Potency: 4F-MDMB-BUTINACA exhibits extreme potency, with sub-nanomolar CB1 activation, while this compound’s potency remains unquantified but is inferred to be lower due to structural bulkiness .

- Metabolism : this compound undergoes hydroxylation at the butyl chain, producing N-(4-hydroxybutyl) metabolites, similar to 5F-AKB-48 . In contrast, 4F-MDMB-BUTINACA is metabolized via ester hydrolysis and N-dealkylation .

Forensic Identification and Legal Status

- Analytical Challenges: this compound’s lack of reference standards complicates detection, requiring non-targeted LC-Q-TOF-MS for identification . In contrast, 4F-MDMB-BUTINACA is widely recognized in forensic databases due to its prevalence .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying 4-fluoro AB-BUTINACA in complex matrices like herbal products?

- Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) with electron ionization (EI) in selected ion monitoring (SIM) mode is a validated approach. A liquid-liquid extraction (LLE) using methanol achieves recovery rates with limits of detection (LOD) and quantification (LOQ) at 0.5 μg/g and 1 μg/g, respectively. Intra-day precision (RSD%) ranges between 3.89–11.47%, and accuracy (bias%) within -8.13–14.73%, depending on the matrix. This method is critical for forensic and pharmacological studies .

Q. How should researchers ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines: use personal protective equipment (PPE), including gloves and lab coats, and work in well-ventilated fume hoods. Avoid dust formation and contact with skin/eyes. Store in sealed containers at controlled temperatures (e.g., -20°C for long-term stability). Safety Data Sheets (SDS) for structurally similar compounds (e.g., 4-fluoro MDMB-BUTINACA) emphasize acute toxicity and organ damage risks, necessitating rigorous hazard protocols .

Q. What steps are essential for synthesizing this compound with high purity?

- Methodological Answer : While specific synthesis routes for this compound are not detailed in open literature, analogous fluorinated cannabinoid syntheses involve halogenation at the para position of aromatic rings. Key steps include protecting group strategies (e.g., trityl groups), fluorination via nucleophilic substitution, and purification via reverse-phase HPLC. Purity (>98%) is confirmed using NMR, IR, and mass spectrometry, with HPLC area normalization for quality control .

Advanced Research Questions

Q. How can researchers identify and characterize metabolites of this compound in biological systems?

- Methodological Answer : Use in vitro hepatic microsomal models or cell-based assays to simulate metabolism. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with collision-induced dissociation (CID) identifies hydroxylated or hydrolyzed metabolites (e.g., N-(4-hydroxybutyl) derivatives). Structural analogs like 4-fluoro MDMB-BUTICA’s ester hydrolysis metabolites provide reference fragmentation patterns .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies in half-life or bioavailability may arise from differences in assay sensitivity (e.g., ELISA vs. GC-MS) or biological models (e.g., rodent vs. human hepatocytes). Address these by standardizing protocols:

- Use isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix effects.

- Conduct cross-lab replication studies with controlled variables (e.g., pH, temperature).

- Perform meta-analyses to identify confounding factors across studies .

Q. What in vitro models best evaluate the receptor binding affinity and functional activity of this compound?

- Methodological Answer : Radioligand displacement assays using human CB1/CB2 receptors expressed in HEK293 cells quantify binding affinity (Ki). Functional activity (efficacy) is measured via cAMP inhibition or β-arrestin recruitment assays. Compare results to reference agonists (e.g., JWH-018) to assess potency. For novel scaffolds, molecular docking studies predict binding modes using cryo-EM receptor structures .

Data Analysis and Reporting

Q. How should researchers present large datasets (e.g., raw GC-MS chromatograms) while maintaining manuscript clarity?

- Methodological Answer : Include processed data (e.g., retention times, calibration curves) in the main text. Raw datasets (e.g., spectral libraries) should be archived in public repositories (e.g., Zenodo) with persistent identifiers (DOIs). Use appendices for extensive tables and reference them in the results section. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to balance detail and brevity .

Q. What statistical approaches are appropriate for analyzing inter-laboratory variability in this compound toxicity studies?

- Methodological Answer : Apply mixed-effects models to account for lab-specific random effects. Use Bland-Altman plots to visualize bias between assays. Report 95% confidence intervals for LD50 values and apply Bonferroni corrections for multiple comparisons. Open-source tools like R or Python’s SciPy suite enable reproducible analysis .

Ethical and Regulatory Considerations

Q. How can researchers address the lack of toxicological data for this compound in human studies?

- Methodological Answer : Preclinical toxicity assessments using OECD guidelines (e.g., acute oral toxicity in rodents) provide preliminary data. For ethical compliance, avoid human trials until in silico (e.g., QSAR models) and in vitro (e.g., Ames test) screens confirm low genotoxicity. Advocate for regulatory updates to include emerging synthetic cannabinoids in controlled substance schedules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.